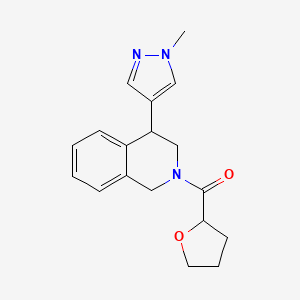
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research in the field of organic chemistry has focused on the synthesis and characterization of compounds with pyrazole and isoquinoline moieties, which are structurally related to the compound of interest. For instance, studies have reported on the synthesis of compounds through condensation reactions involving cinnoline and pyrazole derivatives, demonstrating their potential antimicrobial, anticancer, and other pharmacological activities (Bawa et al., 2010)[https://consensus.app/papers/8chloro3methyl1hpyrazolo43ccinnolin1yl-bawa/c4c566d6ef1753da8edcd39b47d025cc/?utm_source=chatgpt]. Similarly, the synthesis and antimicrobial activity of novel quinoline derivatives that include pyrazoline and pyridine analogues highlight the broad spectrum of biological activities these compounds can exhibit (Desai et al., 2016)[https://consensus.app/papers/synthesis-activity-quinoline-derivatives-bearing-desai/f68b58e214c05112ba4e81c3e6860ecd/?utm_source=chatgpt].
Potential Therapeutic Applications
Research on tetrahydroisoquinoline derivatives, such as LFZ-4-46, has explored their anticancer mechanisms, demonstrating significant inhibition of cancer cell viability and induction of apoptosis and cell cycle arrest through DNA damage and the activation of the MAPK pathway (Xu et al., 2021)[https://consensus.app/papers/lfz446-tetrahydroisoquinoline-induces-apoptosis-cell-xu/56bf3d5d0b605486bd42f7350668cefd/?utm_source=chatgpt]. This suggests that compounds with similar structural features may also hold potential for therapeutic applications in cancer treatment.
Photochemical Transformations and Synthesis Routes
Studies on the photochemical transformations of related compounds have provided insights into the synthetic routes and mechanisms leading to various heterocyclic compounds. For example, research on the photorearrangement of pyrazolyl-cis-1,2-dibenzoylalkenes has demonstrated the formation of mixtures of butenoic acid and tetrahydroisoquinoline, indicating the versatility of these compounds in synthetic chemistry and potential applications in developing novel therapeutic agents (Lohray et al., 1984)[https://consensus.app/papers/transformations-1pyrazolylcis12dibenzoylalkenes-lohray/502e1be69d0c5eb4b4e353e8d4456f2f/?utm_source=chatgpt].
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) . This enzyme plays a crucial role in the tyrosine catabolism pathway, which is involved in the breakdown of the amino acid tyrosine.
Mode of Action
The compound acts as an effective inhibitor of 4-HPPD . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This inhibition disrupts the normal metabolic pathway of tyrosine.
Result of Action
The inhibition of 4-HPPD by this compound can lead to significant changes at the molecular and cellular levels. For instance, it has been shown to trigger oxidative stress, disrupt cell morphology, and inhibit photosynthetic activity in algae . The compound also shows selectivity in inhibiting 4-HPPD activity in vitro, with IC50 values of 15 nM (silkworm), 23 nM (Arabidopsis), and 180 nM (corn) .
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-10-14(9-19-20)16-12-21(18(22)17-7-4-8-23-17)11-13-5-2-3-6-15(13)16/h2-3,5-6,9-10,16-17H,4,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIUDSJYQCAACT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
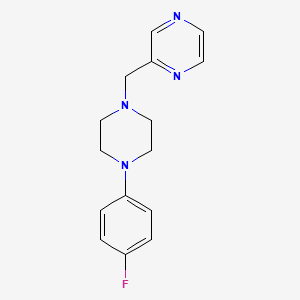
![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)

![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)
![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)
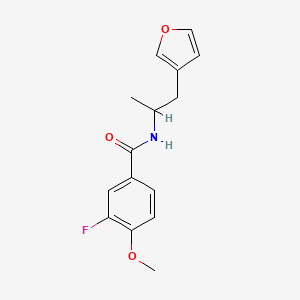
![4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2371961.png)
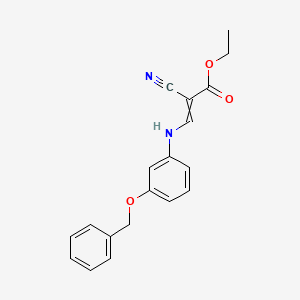
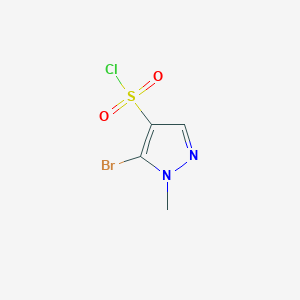

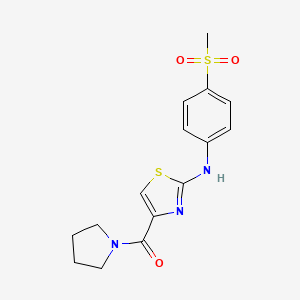
![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)
![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)
